1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an aminophenyl group and a hydroxycarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenyl derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key parameters such as reaction time, temperature control, and purification steps are meticulously managed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, influencing biochemical processes. The hydroxy and carboxylic acid groups contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-hydroxycyclobutane-1-carboxylic acid
- 1-(4-Aminophenyl)-3-hydroxycyclopentane-1-carboxylic acid
- 1-(4-Aminophenyl)-3-hydroxycyclohexane-1-carboxylic acid
Uniqueness: 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6,12H2,(H,14,15) |
InChI Key |
FIQOXWSWSLWGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)N)C(=O)O)O |
Origin of Product |
United States |
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